12,14-Heptacosadiynoic acid

描述

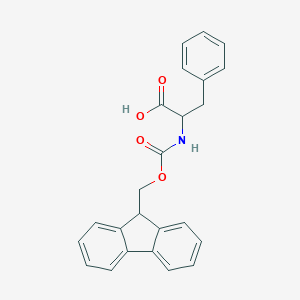

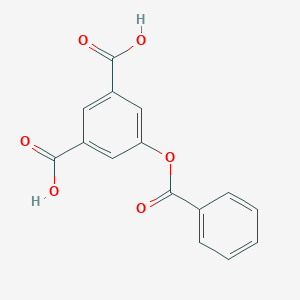

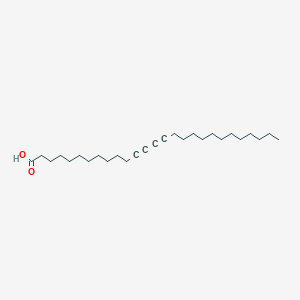

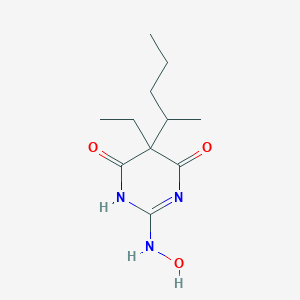

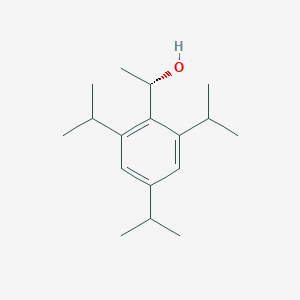

12,14-Heptacosadiynoic acid is a very long-chain fatty acid . It has a molecular formula of C27H46O2 . The IUPAC name for this compound is heptacosa-12,14-diynoic acid .

Molecular Structure Analysis

The molecular structure of 12,14-Heptacosadiynoic acid is represented by the InChI string:InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29) . This indicates that the molecule consists of a long carbon chain with two triple bonds and a carboxylic acid group at one end. Physical And Chemical Properties Analysis

12,14-Heptacosadiynoic acid has a molecular weight of 402.663 . It has a net charge of 0 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the sources I found.科学研究应用

It has been found that Rat basophilic leukemia-2H3 cells produce a compound, 14C-12L-hydroxy-5,8,10-heptadecatrienoic acid, derived from 12,14-Heptacosadiynoic acid. This compound shows potential as a therapeutic agent for leukemia, though it has low synthetic activity and might undergo non-enzymatic breakdown from PGH2 (Hamasaki & Miyazaki, 1989).

In the field of archaeology and environmental studies, radiocarbon dating techniques involving 14C have been enhanced and validated. These improvements are crucial for accurately dating historical and prehistorical samples, and 12,14-Heptacosadiynoic acid plays a role in these methodologies (Valastro, Davis, & Varela, 1978).

The molecule is relevant in metabolic studies, as seen in research where Rainbow trout absorbed n-alkanes, storing them in their carcasses. Most of the radioactivity in these cases originated from heptadecanoic acid, a molecule closely related to 12,14-Heptacosadiynoic acid, and was incorporated into the trout's neutral lipids and phospholipids (Cravedi & Tulliez, 1986).

In the study of unsaturated fatty acids, it has been observed that their oxidation in sheep vesicular glands produces various prostaglandins and a 3-carbon compound, malonaldehyde. This process is significant in the biosynthesis of prostaglandin E1, with 12,14-Heptacosadiynoic acid potentially playing a role (Hamberg & Samuelsson, 1967).

Research in the field of materials science has shown that hydrogen-bonding complexes of poly(4-vinylpyridine) and polydiacetylenes, which are related to 12,14-Heptacosadiynoic acid, exhibit improved stability and sensor capabilities. This has implications for photolithography in polydiacetylene-based devices (Wu, Shi, Zhang, & Bubeck, 2009).

In the field of estuarine sediment research, it was found that these sediments predominantly produce alkanoic acids, like 12,14-Heptacosadiynoic acid, from in situ microbial synthesis. These acids undergo rapid degradation, as shown in studies involving the radiolabelled oleic acid to 14 CO2 (Gaskell, Rhead, Brooks, & Eglinton, 1976).

In biomedical applications, automated production methods have been developed for [18 F]FTHA, a fatty acid tracer for positron emission tomography, which is related to 12,14-Heptacosadiynoic acid. This development is crucial for meeting good manufacturing practice guidelines (Savisto, Viljanen, Kokkomäki, Bergman, & Solin, 2018).

The molecule is also involved in the study of photosynthesis and inorganic carbon assimilation in plants, offering insights that go beyond traditional net gas exchange techniques (Geider & Osborne, 1992).

安全和危害

The safety data sheet for a similar compound, 10,12-Heptacosadiynoic acid, indicates that it causes skin irritation and serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

属性

IUPAC Name |

heptacosa-12,14-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKKPVSAXVSKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429503 | |

| Record name | 12,14-Heptacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12,14-Heptacosadiynoic acid | |

CAS RN |

106510-41-2 | |

| Record name | 12,14-Heptacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)